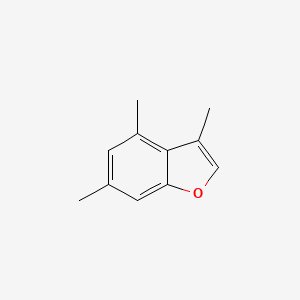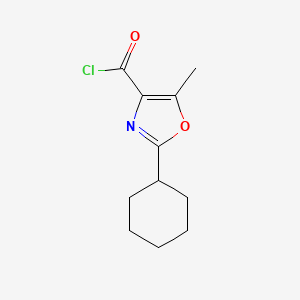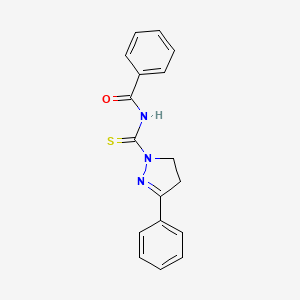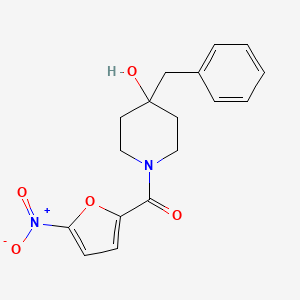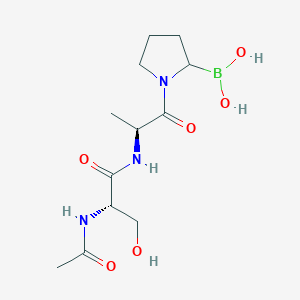
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including as sensors and in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production methods for boronic acids often employ flow microreactor systems, which allow for precise control over reaction conditions and can improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid with similar reactivity but different structural features.
Methylboronic acid: A simpler boronic acid that lacks the complex functional groups present in (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for interaction with other molecules, enhancing its versatility and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
915283-86-2 |
|---|---|
Molekularformel |
C12H22BN3O6 |
Molekulargewicht |
315.13 g/mol |
IUPAC-Name |
[1-[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(14-11(19)9(6-17)15-8(2)18)12(20)16-5-3-4-10(16)13(21)22/h7,9-10,17,21-22H,3-6H2,1-2H3,(H,14,19)(H,15,18)/t7-,9-,10?/m0/s1 |
InChI-Schlüssel |
VMNPHHYBVMEQSC-OKKRDJTBSA-N |
Isomerische SMILES |
B(C1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
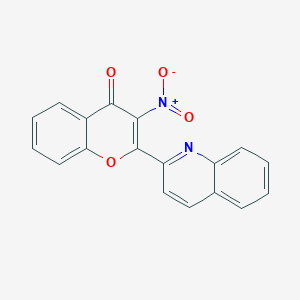
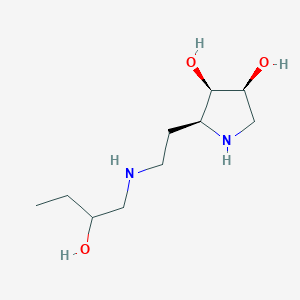
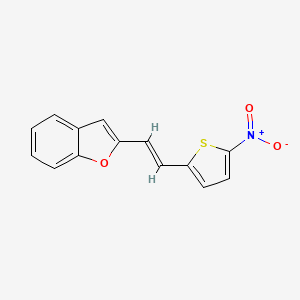
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
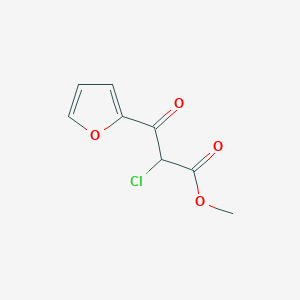
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
